Cas no 2309-47-9 (1-(thiophen-2-yl)ethan-1-ol)

1-(Thiophen-2-yl)ethan-1-ol is a heterocyclic alcohol featuring a thiophene ring substituted with a hydroxymethyl group. This compound is of interest in organic synthesis due to its versatile reactivity, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of both hydroxyl and thiophene moieties enables diverse chemical transformations, including oxidation, esterification, and nucleophilic substitution. Its structural motif is valuable in medicinal chemistry for designing bioactive molecules, particularly those targeting CNS disorders. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility is further enhanced by compatibility with common organic solvents, making it suitable for a range of reaction conditions.
1-(thiophen-2-yl)ethan-1-ol structure
1-(thiophen-2-yl)ethan-1-ol structure
商品名:1-(thiophen-2-yl)ethan-1-ol
CAS番号:2309-47-9
MF:C6H8OS
メガワット:128.19200
MDL:MFCD09836745
CID:273857
PubChem ID:102782

1-(thiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanol, a-methyl-
    • 1-(2-Thienyl)ethanol
    • 1-(THIOPHEN-2-YL)ETHAN-1-OL
    • 1-(Thiophen-2-yl)ethanol
    • 1-Thiophen-2-yl-ethanol
    • thienylEtOH
    • alpha-Methyl-2-thiophenemethanol
    • (thiophen-2-yl)-ethanol
    • EINECS 218-992-0
    • 1-thiophen-2-ylethanol
    • AS-60248
    • FT-0638737
    • 2-Thiophenemethanol, .alpha.-methyl-
    • AM804356
    • FT-0758164
    • EN300-60888
    • alpha-Methylthiophene-2-methanol
    • FT-0688708
    • SB47707
    • MFCD09836745
    • FT-0642046
    • 2-Thiophenemethanol, alpha-methyl-
    • Z335245078
    • DTXSID60945766
    • AKOS000249639
    • CAA30947
    • NS00048013
    • AKOS016352814
    • 2309-47-9
    • SB45641
    • 78002-44-5
    • A878332
    • SCHEMBL1126267
    • DB-075400
    • DB-018095
    • DB-047307
    • DB-328692
    • 1-(thiophen-2-yl)ethan-1-ol
    • MDL: MFCD09836745
    • インチ: InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
    • InChIKey: WUNFIVTVJXZDDJ-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC=CS1)O

計算された属性

  • せいみつぶんしりょう: 128.03000
  • どういたいしつりょう: 128.029586
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 74.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.5
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • 密度みつど: 1.165
  • ふってん: 213 ºC
  • フラッシュポイント: 83 ºC
  • 屈折率: 1.563
  • PSA: 48.47000
  • LogP: 1.80140

1-(thiophen-2-yl)ethan-1-ol セキュリティ情報

1-(thiophen-2-yl)ethan-1-ol 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(thiophen-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-60888-0.5g
1-(thiophen-2-yl)ethan-1-ol
2309-47-9 95.0%
0.5g
$93.0 2025-03-15
Chemenu
CM200017-5g
1-(Thiophen-2-yl)ethanol
2309-47-9 95%
5g
$805 2021-08-05
abcr
AB454963-1 g
1-(Thiophen-2-yl)ethan-1-ol; .
2309-47-9
1g
€241.00 2023-07-18
TRC
B587503-500mg
1-(thiophen-2-yl)ethan-1-ol
2309-47-9
500mg
$ 230.00 2022-06-07
TRC
B587503-100mg
1-(thiophen-2-yl)ethan-1-ol
2309-47-9
100mg
$ 70.00 2022-06-07
Fluorochem
088467-25g
1-Thiophen-2-yl-ethanol
2309-47-9 95%
25g
£1706.00 2022-03-01
Fluorochem
088467-1g
1-Thiophen-2-yl-ethanol
2309-47-9 95%
1g
£189.00 2022-03-01
1PlusChem
1P002MMU-2.5g
2-Thiophenemethanol, α-methyl-
2309-47-9 95%
2.5g
$312.00 2024-05-24
A2B Chem LLC
AB21846-1g
1-(Thiophen-2-yl)ethan-1-ol
2309-47-9 95%
1g
$162.00 2024-04-20
1PlusChem
1P002MMU-10g
2-Thiophenemethanol, α-methyl-
2309-47-9 95%
10g
$878.00 2024-05-24

1-(thiophen-2-yl)ethan-1-ol 関連文献

1-(thiophen-2-yl)ethan-1-olに関する追加情報

Comprehensive Overview of 1-(Thiophen-2-yl)ethan-1-ol (CAS No. 2309-47-9): Properties, Applications, and Industry Insights

1-(Thiophen-2-yl)ethan-1-ol (CAS No. 2309-47-9), also known as 2-Thienylethanol, is a versatile organic compound featuring a thiophene ring linked to an ethanol moiety. This heterocyclic alcohol has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique structural properties. The thiophene-ethanol derivative exhibits a molecular weight of 128.18 g/mol and a boiling point of approximately 220°C, making it suitable for high-temperature applications.

In recent years, the demand for thiophene-based intermediates like 1-(Thiophen-2-yl)ethan-1-ol has surged, driven by its role in synthesizing bioactive molecules and functional materials. Researchers particularly value its electron-rich aromatic system, which facilitates π-stacking interactions in organic electronics and catalysis. A 2023 study highlighted its potential as a precursor for OLED materials, aligning with the global push for energy-efficient displays.

The compound's solubility profile (soluble in ethanol, ether, and chloroform) makes it ideal for cross-coupling reactions, a hot topic in green chemistry forums. Industry data shows a 15% annual growth in searches for "sustainable thiophene synthesis" and "non-toxic heterocycle modifiers," reflecting environmental concerns. 1-(Thiophen-2-yl)ethan-1-ol addresses these needs through its compatibility with microwave-assisted reactions and biocatalytic reduction methods.

Analytical techniques for 2309-47-9 characterization include GC-MS (showing dominant m/z 128 fragment) and FTIR (with distinct O-H stretch at 3400 cm⁻¹). These methods are frequently searched alongside "thiophene derivative purity analysis" – a trending query in quality control discussions. The compound's storage stability (recommended at 2-8°C under inert gas) also makes it a reliable reagent for long-term research projects.

Emerging applications in flavor & fragrance industries capitalize on the compound's fruity-woody odor profile. Patent databases reveal increasing use of 2-Thienylethanol in food-grade aroma compounds, coinciding with consumer demand for natural-identical ingredients. This aligns with Google Trends data showing 40% more searches for "thiophene flavorants" since 2021.

From a regulatory perspective, CAS 2309-47-9 complies with major chemical inventories (REACH, TSCA). Safety data sheets emphasize standard laboratory precautions – another high-search-volume topic among industrial chemists. The compound's LD50 >2000 mg/kg (oral, rat) supports its classification as a low-hazard substance for research-scale handling.

The global market for thiophene derivatives is projected to reach $780 million by 2027, with 1-(Thiophen-2-yl)ethan-1-ol occupying a niche in high-value fine chemicals. Current synthesis optimization studies focus on atom economy and waste reduction – keywords ranking highly in process chemistry publications. These developments position the compound as a sustainable choice for next-generation chemical manufacturing.

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